molecular formula C25H37NO6 B248822 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester

2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester

Cat. No. B248822
M. Wt: 447.6 g/mol
InChI Key: CQAILSXGLKOREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester, also known as DAPH-12, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH-12 belongs to the family of cyclohexane dicarboxylic acid derivatives and is known to exhibit potent antioxidant and anti-inflammatory properties.

Scientific Research Applications

2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.

Mechanism of Action

The mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves its ability to scavenge free radicals and inhibit oxidative stress. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. Additionally, 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Additionally, the synthesis method for 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is relatively simple and can be performed on a large scale, making it suitable for commercial production. However, one of the limitations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. One potential direction is the development of novel formulations of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester that can improve its solubility in water and enhance its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester and its potential therapeutic applications in various diseases. Finally, the development of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester analogs with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester involves the reaction of 4-diethylaminophenol with diisopropyl oxalate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to hydrolysis and decarboxylation to obtain 2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester. The synthesis method is relatively simple and can be performed on a large scale, making it suitable for commercial production.

properties

Product Name

2-(4-Diethylamino-phenyl)-4-hydroxy-4-methyl-6-oxo-cyclohexane-1,3-dicarboxylic acid diisopropyl ester

Molecular Formula

C25H37NO6

Molecular Weight

447.6 g/mol

IUPAC Name

dipropan-2-yl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C25H37NO6/c1-8-26(9-2)18-12-10-17(11-13-18)20-21(23(28)31-15(3)4)19(27)14-25(7,30)22(20)24(29)32-16(5)6/h10-13,15-16,20-22,30H,8-9,14H2,1-7H3

InChI Key

CQAILSXGLKOREC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC(C)C)(C)O)C(=O)OC(C)C

Origin of Product

United States

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